Methyl Branch at C11 Alters Substrate Kinetics for Acyl-CoA Dehydrogenases
The methyl branch at the 11th position of 11-Methyltetracosanoyl-CoA (a C24:0 backbone) alters its kinetic handling by β-oxidation enzymes compared to the unbranched lignoceroyl-CoA (tetracosanoyl-CoA, C24:0). While direct kinetic constants (Km, Vmax) for this exact compound with human VLCAD are not published, class-level inference from structural studies of human VLCAD confirms the enzyme's substrate-binding cavity is highly specific for the geometry of the acyl chain, particularly around the C6-C20 region [1]. A methyl branch in this region is known to change the substrate's conformation and its rate of dehydrogenation, a principle validated for medium- and long-chain acyl-CoA dehydrogenases [2]. Therefore, substituting the unbranched C24:0-CoA for the branched 11-methyl analog will not replicate the same metabolic rate or pathway flux.
| Evidence Dimension | Enzyme substrate specificity and processing rate |
|---|---|
| Target Compound Data | Branched C24:0-CoA (11-Methyltetracosanoyl-CoA) |
| Comparator Or Baseline | Unbranched C24:0-CoA (Lignoceroyl-CoA) |
| Quantified Difference | Not available for this specific pair; difference is based on established class behavior of branched vs. unbranched acyl-CoA substrates. |
| Conditions | Human very-long-chain acyl-CoA dehydrogenase (VLCAD) structural and functional model. |
Why This Matters
Selecting the correct branched substrate is essential for accurate measurement of VLCAD activity and for studying the specific metabolic fate of branched-chain fatty acids.
- [1] McAndrew, R. P., et al. (2008). Structural Basis for Substrate Fatty Acyl Chain Specificity: Crystal Structure of Human Very-Long-Chain Acyl-CoA Dehydrogenase. Journal of Biological Chemistry. View Source
- [2] Battaile, K. P., et al. (2004). Structural Basis for Expanded Substrate Specificities of Human Long Chain Acyl-CoA Dehydrogenase and Related Acyl-CoA Dehydrogenases. Journal of Biological Chemistry. View Source
